5-iodo-N-methylisatoic anhydride
Description
5-Iodo-N-methylisatoic anhydride is a halogenated derivative of N-methylisatoic anhydride, characterized by the substitution of an iodine atom at the 5-position of the aromatic ring.
Properties
CAS No. |
151979-22-5 |
|---|---|
Molecular Formula |
C9H6INO3 |
Molecular Weight |
303.05 g/mol |
IUPAC Name |
6-iodo-1-methyl-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H6INO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 |
InChI Key |
FZESGZQCRIEWET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=O)OC1=O |
Origin of Product |
United States |
Scientific Research Applications
Applications in Organic Synthesis
2.1 Pharmaceutical Development
5-Iodo-N-methylisatoic anhydride serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its ability to acylate amines and alcohols makes it valuable for creating complex molecular structures necessary for drug development. For instance, it has been used to modify RNA for structural analysis, facilitating the study of RNA secondary and tertiary structures .
2.2 Agrochemical Synthesis
In agrochemistry, this compound is utilized to synthesize various agrochemicals, enhancing the efficacy of pesticides and herbicides through structural modifications that improve their biological activity.
Applications in Biochemistry
3.1 Nucleic Acid Modification
This compound is particularly noted for its role in modifying nucleic acids. It reacts with the 2'-OH group of ribonucleotides, allowing for selective labeling and functionalization of RNA molecules. This property is critical for studies involving RNA modifications and their biological implications .
3.2 Protein Acylation
The compound's reactivity extends to proteins, where it can acylate lysine residues, aiding in the study of protein interactions and functions. This application is essential for understanding post-translational modifications that regulate protein activity .
Comparative Data Table
Case Studies
Case Study 1: RNA Structural Analysis
In a study by Mortimer and Weeks, this compound was employed to acylate RNA molecules, facilitating the analysis of their structural configurations. The rapid reaction kinetics allowed researchers to obtain meaningful insights into RNA folding dynamics .
Case Study 2: Protein Interaction Studies
Research demonstrated the use of this compound to modify proteins via acylation, which provided critical data on protein-protein interactions. The study highlighted how such modifications could influence biological pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
N-Methylisatoic Anhydride
- Structure : Lacks the iodine substituent at the 5-position.
- Reactivity: Reacts with aryllithium reagents to form o-N-methylaminobenzophenones ().
- Applications : Used in RNA separation via selective 2'-hydroxyl acylation ().
Maleic Anhydride
- Structure : A cyclic dicarboxylic anhydride without aromaticity or halogenation.
- Reactivity : Undergoes decarboxylative ring-opening with thiols or disulfides in the presence of Ph₃P ().
- Applications : Forms copolymers (e.g., with polypropylene or polyamide6) to enhance mechanical properties ().
- Key Difference : Unlike maleic anhydride, 5-iodo-N-methylisatoic anhydride’s aromatic backbone enables π-π interactions, which may influence its use in drug design or nucleic acid chemistry.
Methacrylic Anhydride
- Structure : Contains a reactive α,β-unsaturated carbonyl system.
- Reactivity : Polymerizes readily under heat or light.
- Applications : Used in resin synthesis and coatings ().
- Key Difference : The iodine atom in this compound provides a handle for further functionalization (e.g., Suzuki coupling), which is absent in methacrylic anhydride.
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity with Nucleophiles: N-Methylisatoic anhydride reacts with aryllithium reagents to yield benzophenones, but intramolecular cyclization fails due to steric hindrance (). The iodine atom in this compound may further hinder such reactions or redirect reactivity toward halogen-bonding interactions. Maleic anhydride forms two C–S bonds with thiols via Ph₃P-mediated decarboxylation (), a pathway less likely in this compound due to its aromatic stability.
Thermodynamic Stability :
- Substituted aromatic anhydrides like 3-nitrophthalic anhydride exhibit enthalpy differences between theoretical and experimental values (ΔH = -9.7 kJ·mol⁻¹) (), suggesting that this compound’s stability may also deviate from predictions.
Preparation Methods
Iodination of N-Methylisatoic Anhydride Precursors
The direct iodination of N-methylisatoic anhydride represents a theoretically straightforward route, though regioselectivity challenges arise due to competing electrophilic substitution sites. Analogous iodination protocols from benzimidazole synthesis suggest that iodine, hydrogen peroxide, and sulfuric acid in polar solvents (e.g., methanol/water mixtures) at 0–60°C yield para-substituted products with >95% regioselectivity. For example, in the synthesis of 4-iodo-2-nitroaniline, a 96% yield was achieved using a 1:1.2 molar ratio of o-nitroaniline to iodine in methanol/water (4:1) at 35°C. Adapting this to N-methylisatoic anhydride would require masking reactive sites to direct iodination to the 5-position.
Sequential Synthesis via Intermediate Cyclization
An alternative approach involves constructing the iodinated benzene ring prior to anhydride formation. This method, exemplified in the synthesis of 5-iodo-2-methylbenzimidazole, follows three stages:
-
Iodination : Reacting o-nitroaniline with iodine and hydrogen peroxide in sulfuric acid-methanol to form 4-iodo-2-nitroaniline.
-
Reduction : Catalytic hydrogenation using Raney nickel at 0–60°C under 0.01–0.3 MPa H₂ pressure to yield 4-iodo-1,2-phenylenediamine.
-
Cyclization : Treating the diamine with trimethyl orthoacetate or triethyl orthoacetate in acetic acid to form the benzimidazole core.
To adapt this for this compound, the final cyclization step would instead employ N-methylisatoic anhydride precursors, such as methylanthranilic acid derivatives, under dehydrative conditions.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Polar aprotic solvents (e.g., methanol, ethanol) enhance iodination efficiency by stabilizing ionic intermediates. For instance, a methanol/water system (4:1 ratio) at 35°C achieved 96% yield in 4-iodo-2-nitroaniline synthesis. Elevated temperatures (>50°C) risk side reactions, such as diaryl ether formation, while suboptimal temperatures (<20°C) prolong reaction times.
Catalytic Hydrogenation Conditions
Raney nickel’s particle size and activation state significantly impact reduction kinetics. In the hydrogenation of 4-iodo-2-nitroaniline, a 15 wt% Raney nickel loading at 35°C and 0.01 MPa H₂ pressure provided complete conversion in 8 hours. Higher pressures (0.3 MPa) reduced reaction times to 12 hours but increased catalyst attrition.
Cyclization and Anhydride Formation
Cyclization agents like trimethyl orthoacetate facilitate ring closure by acting as acetyl donors. A 1:3 molar ratio of diamine to orthoester in acetic acid at 60°C yielded 72–78% of the cyclized product. For anhydride formation, refluxing in acetic anhydride with catalytic sulfuric acid is a plausible step, though this requires empirical validation for iodinated derivatives.
Purification and Analytical Validation
Decolorization and Crystallization
Activated carbon (1–5 wt%) in aqueous acetic acid effectively removes chromatic impurities, as demonstrated in the purification of 5-iodo-2-methylbenzimidazole to >99.5% purity. Subsequent crystallization from ethanol/water mixtures (3:1) at 10°C yields powdery solids with minimal residual solvents (<0.1% by HPLC).
Chromatographic Analysis
Reverse-phase HPLC with a C18 column (Inertsil ODS-3 or Kromasil 100-5C18) and 0.05 M NaH₂PO₄ (pH 3.0)/acetonitrile mobile phase (40:60) at 0.8 mL/min reliably resolves this compound from byproducts. Detection at 240 nm provides optimal sensitivity for iodine-containing aromatics.
Comparative Data on Synthesis Routes
The table below summarizes key parameters from analogous iodination and cyclization protocols:
Q & A
Basic Question: What are common synthetic routes for preparing 5-iodo-N-methylisatoic anhydride, and what mechanistic insights are critical for reproducibility?
Answer:
The synthesis of this compound can be derived from its parent compound, N-methylisatoic anhydride, via iodination. A key method involves reacting N-methylisatoic anhydride with iodine under controlled electrophilic substitution conditions. For instance, analogous reactions with enolates (e.g., methyl ketone enolates at −78°C) have been used to synthesize substituted quinolones, highlighting the importance of temperature control and electrophile reactivity . Additionally, reactions with cyanoacetylpiperidine in the presence of sodium hydride require precise stoichiometry to avoid tautomeric byproducts .
- Key steps :
Advanced Question: How can reaction conditions be optimized to minimize side products during the synthesis of derivatives like this compound?
Answer:
Side products often arise from competing reaction pathways, such as over-iodination or hydrolysis of the anhydride. Optimization strategies include:
- Solvent selection : Anhydrous solvents (e.g., dry DCM) prevent hydrolysis of the anhydride core .
- Catalyst tuning : Sodium hydride or copper(I) catalysts can enhance regioselectivity, as seen in analogous triazole-forming reactions .
- Temperature gradients : Gradual warming from −78°C to room temperature minimizes unwanted tautomerization, as observed in cyanoacetylpiperidine reactions .
- Byproduct analysis : Use TLC (hexane:ethyl acetate, 9:1) to monitor reaction progress and HPLC to isolate pure fractions .
Basic Question: What analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
- Spectroscopy :
- Chromatography :
Advanced Question: How can researchers resolve contradictions in spectral data or unexpected reaction outcomes for this compound derivatives?
Answer:
Contradictions often stem from tautomerism, solvent effects, or regioisomeric byproducts. Mitigation strategies include:
- Variable-temperature NMR : Resolve tautomeric equilibria, as demonstrated in studies of cyanoacetylpiperidine adducts .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to assign structures .
- Isolation protocols : Use magnetic streptavidin beads (for biotin-conjugated derivatives) or column chromatography to separate regioisomers .
Basic Question: What are the biochemical applications of this compound in nucleic acid research?
Answer:
This compound’s biotin-conjugated analogs enable selective RNA acylation via 2'-hydroxyl targeting. Methodology includes:
- Functionalization : Attach biotin and a disulfide linker for streptavidin-based capture .
- Selective elution : Cleave the disulfide bond (e.g., with DTT) to release RNA from magnetic beads .
- Validation : Confirm RNA integrity via gel electrophoresis or qPCR post-elution .
Advanced Question: How can researchers design experiments to probe the reactivity of this compound in complex biological systems?
Answer:
- Kinetic studies : Compare acylation rates of RNA vs. DNA using fluorescence quenching assays .
- Competitive inhibition : Introduce thiol-containing compounds (e.g., glutathione) to test disulfide linker stability under physiological conditions .
- In situ tracking : Use I-labeled derivatives for autoradiography to map reactivity in cellular environments .
Basic Question: What safety and handling protocols are critical when working with this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of iodine vapors or anhydride dust .
- Waste disposal : Neutralize reactive intermediates with ice-water quenches before disposal .
Advanced Question: How do electronic effects of the iodine substituent influence the reactivity of N-methylisatoic anhydride in cross-coupling reactions?
Answer:
The electron-withdrawing iodine group enhances electrophilicity at the anhydride’s carbonyl groups, facilitating nucleophilic attacks. For example:
- Enolate reactions : Lithium enolates preferentially attack the more electrophilic carbonyl, as shown in quinolone syntheses .
- Acylation efficiency : Iodine’s meta-directing effect can be leveraged to predict regioselectivity in aromatic substitutions .
Basic Question: What supporting data should be included in publications to ensure reproducibility of this compound syntheses?
Answer:
- Experimental details : Solvent purity, reaction temperatures, and catalyst loadings .
- Spectroscopic raw data : NMR shifts, IR peaks, and chromatograms .
- Crystallographic data : X-ray structures (if available) to confirm regiochemistry .
Advanced Question: How can computational chemistry aid in predicting reaction pathways for this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
